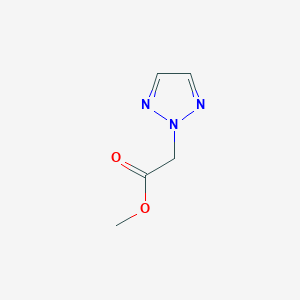

Methyl 2-(2H-1,2,3-triazol-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(triazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-8-6-2-3-7-8/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGXDAIRWLNULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1N=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(2H-1,2,3-triazol-2-yl)acetate molecular weight and formula

This guide is structured to serve as a definitive technical reference for Methyl 2-(2H-1,2,3-triazol-2-yl)acetate . It moves beyond basic data to address the critical challenges of synthesis, regioselective isolation, and structural validation required in high-stakes drug development.

Structural Properties, Regioselective Synthesis, and Medicinal Applications

Executive Technical Summary

Methyl 2-(2H-1,2,3-triazol-2-yl)acetate is a pivotal intermediate in the synthesis of bioactive pharmacophores.[1] Unlike its 1H-isomer (N1-substituted) counterpart—often generated via standard "Click" chemistry—the 2H-isomer (N2-substituted) offers distinct metabolic stability and electronic properties that make it a valuable bioisostere for esters and amides in structure-activity relationship (SAR) studies.[1]

Core Physicochemical Specifications

| Property | Value | Technical Note |

| IUPAC Name | Methyl 2-(2H-1,2,3-triazol-2-yl)acetate | N2-substitution is the defining feature.[1] |

| Molecular Formula | C₅H₇N₃O₂ | |

| Molecular Weight | 141.13 g/mol | Exact Mass: 141.0538 |

| CAS Number | 868833-93-6 | Note:[1][2] The corresponding acid is CAS 4320-91-6.[1][3] |

| Physical State | Low-melting solid or oil | Dependent on purity and crystalline form.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Lipophilic enough for organic extraction. |

| pKa (Conj. Acid) | ~1.2 (Triazole ring) | Extremely weak base; remains neutral at physiological pH.[1] |

The Regioselectivity Paradox: Synthesis & Isolation

The primary challenge in working with this molecule is the tautomeric ambiguity of the 1,2,3-triazole starting material. Standard alkylation yields a mixture of N1 (kinetic) and N2 (thermodynamic) isomers.[1]

Mechanistic Pathway

When 1H-1,2,3-triazole reacts with methyl bromoacetate, the electrophile can attack either the N1 or N2 position. While N1-substitution destroys the symmetry of the ring, N2-substitution preserves a higher degree of aromatic stabilization, often making it the thermodynamic product under reversible conditions or specific solvent interactions.

Visualization: Competitive Alkylation Pathway

The following diagram illustrates the bifurcation between the N1 and N2 pathways.

Caption: Competitive alkylation pathways. N2-substitution is favored by thermodynamic control and specific solvent effects (e.g., DMF).[1]

Optimized Synthetic Protocol (N2-Dominant)

To maximize the yield of the N2-isomer (Methyl 2-(2H-1,2,3-triazol-2-yl)acetate), the following protocol is recommended based on field-proven regioselectivity principles:

-

Reagents: 1H-1,2,3-Triazole (1.0 eq), Methyl Bromoacetate (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (N,N-Dimethylformamide).[1] Why: DMF promotes the thermodynamic equilibrium that favors the N2-isomer.[1]

-

Procedure:

-

Dissolve triazole and base in DMF at 0°C.

-

Add methyl bromoacetate dropwise.[1]

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

-

Workup: Dilute with brine, extract with Ethyl Acetate.

-

Purification (Critical): The N1 and N2 isomers have distinct

values.

Structural Validation: A Self-Validating System

In drug development, confusing the N1 and N2 isomers can lead to erroneous biological data. You must validate the structure using NMR Symmetry Analysis . This is a self-validating check that requires no external reference standard.[1]

The Symmetry Argument

-

N2-Isomer (Target): The molecule possesses a plane of symmetry passing through the N2 atom and the acetate chain.[1] Consequently, the protons at positions C4 and C5 of the triazole ring are chemically equivalent .

-

N1-Isomer (Impurity): The substitution at N1 breaks the symmetry.[1] The proton at C5 is adjacent to the substituted nitrogen, while the proton at C4 is distal. They are chemically distinct .

Visualization: NMR Logic Flow

Caption: NMR decision tree for distinguishing N2 (symmetric) from N1 (asymmetric) triazole isomers.

Expected Spectral Data (N2-Isomer)

-

¹H NMR (CDCl₃):

~7.80 (s, 2H, Triazole C4/C5-H), 5.25 (s, 2H, N-CH₂-CO), 3.78 (s, 3H, O-CH₃). -

¹³C NMR: Expect fewer signals in the aromatic region compared to the N1 isomer due to the equivalence of C4 and C5.

Applications in Drug Discovery

Methyl 2-(2H-1,2,3-triazol-2-yl)acetate is not merely a solvent or reagent; it is a scaffold for building metabolically robust drugs.[1]

Bioisosterism

The N2-substituted 1,2,3-triazole ring is a proven bioisostere for:

-

Esters and Amides: It mimics the planar geometry and electronic distribution of amide bonds but lacks the hydrolytic instability.

-

Heterocycles: It serves as a replacement for pyrazoles or imidazoles to alter lipophilicity (LogP) and reduce CYP450 inhibition.[1]

Orexin Receptor Antagonists

Research into dual orexin receptor antagonists (DORAs) for insomnia (e.g., Suvorexant derivatives) has highlighted the utility of the N2-triazole moiety.[4] The motif provides a specific vector for pi-stacking interactions within the receptor pocket while maintaining high metabolic stability compared to the N1-isomer [1].[1]

Precursor for HDAC Inhibitors

The methyl ester group is readily hydrolyzed to the acid (CAS 4320-91-6) or converted to a hydroxamic acid (-CONHOH).[1] These derivatives are explored as Histone Deacetylase (HDAC) inhibitors, where the triazole ring acts as a "cap" group or linker, positioning the zinc-binding group (hydroxamate) into the enzyme's active site [2].

References

-

Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. (Accessed 2026).[1] A comprehensive review of N2-isomer stability and synthesis. Link

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. (Accessed 2026).[1] definitive guide on NMR distinction between triazole isomers. Link

-

Methyl 2-(2H-1,2,3-triazol-2-yl)acetate Product Data. ChemicalBook. (Accessed 2026).[1] Source for CAS and basic physical constants. Link

-

Biological activity of N-Substituted-1,2,3-triazoles. Der Pharma Chemica. (Accessed 2026).[1] Overview of the pharmacological relevance of the triazole scaffold. Link

Sources

- 1. 5-METHYL-2-(2H-1,2,3-TRIAZOL-2-YL)BENZOIC ACID | CAS 956317-36-5 [matrix-fine-chemicals.com]

- 2. methyl 2H-1,2,3-triazol-1-ylacetate suppliers & manufacturers in China [m.chemicalbook.com]

- 3. 2-(2H-1,2,3-triazol-2-yl)acetic acid | C4H5N3O2 | CID 23434164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for the Alkylation of 1,2,3-Triazole with Methyl Bromoacetate

Abstract & Core Directive

This application note details the protocol for alkylating 1H-1,2,3-triazole with methyl bromoacetate. Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC) which exclusively yields 1,4-substituted products, direct alkylation of the parent triazole ring is complicated by annular tautomerism, typically yielding a mixture of N1-alkylated (kinetic/minor) and N2-alkylated (thermodynamic/major) isomers.[1]

This guide provides a robust Potassium Carbonate (

Scientific Background & Logic

The Tautomeric Challenge

1,2,3-Triazole exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1] While the 2H-tautomer is generally more stable in the gas phase and non-polar solvents, the specific alkylation outcome is governed by the Curtin-Hammett principle —the product ratio depends on the relative energies of the transition states, not just the ground state populations.[1]

-

N2-Alkylation (Thermodynamic): The N2-isomer preserves a higher degree of aromatic symmetry and minimizes dipolar repulsion between adjacent lone pairs.[1] It is typically the major product (approx. 60–80%) under standard basic conditions.[1]

-

N1-Alkylation (Kinetic): The N1-isomer is statistically favored (two equivalent N1/N3 sites vs. one N2 site) but sterically and electronically less stable in the absence of directing groups.[1]

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways and the requisite separation step.

Figure 1: Divergent alkylation pathways of the 1,2,3-triazolate anion.

Safety Protocol (Critical)

Compound: Methyl Bromoacetate (CAS: 96-32-2) Hazard: Severe Lachrymator and Alkylating Agent .[1][2]

-

Engineering Controls: All operations, including weighing and rotary evaporation, must be performed inside a functioning fume hood.[1]

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.[1]

-

Decontamination: Keep a beaker of 10% aqueous ammonia or saturated sodium thiosulfate in the hood to neutralize spills and rinse glassware before removal from the hood.

-

Inhalation Risk: Do not breathe vapors.[3] If exposed, move to fresh air immediately and seek medical attention.[1][3]

Experimental Protocol

Reagents & Stoichiometry[1]

| Component | Role | Equivalents (eq) | Notes |

| 1H-1,2,3-Triazole | Substrate | 1.0 | Parent heterocycle |

| Methyl Bromoacetate | Electrophile | 1.1 | Slight excess to ensure completion |

| Potassium Carbonate ( | Base | 2.0 | Anhydrous, granular preferred |

| Acetonitrile (MeCN) | Solvent | 0.2 M | Dry (water scavenges electrophile) |

Step-by-Step Methodology

Step 1: Deprotonation [1]

-

Charge a flame-dried Round Bottom Flask (RBF) with a magnetic stir bar.

-

Add 1,2,3-Triazole (1.0 eq) and anhydrous Acetonitrile (concentration ~0.2 M).

-

Add

(2.0 eq) in one portion.[1] -

Stir at Room Temperature (RT) for 30 minutes. The solution may become cloudy as the triazolate salt forms.[1]

Step 2: Alkylation (Exotherm Control)

-

Cool the reaction mixture to 0 °C using an ice/water bath. Rationale: Controlling the temperature during addition minimizes over-alkylation and decomposition.[1]

-

Add Methyl Bromoacetate (1.1 eq) dropwise via syringe or addition funnel over 10–15 minutes.

-

Remove the ice bath and allow the reaction to warm to RT.

-

Stir vigorously at RT for 12–16 hours (overnight).

Step 3: Monitoring & Workup

-

TLC Check: Elute with 50% Ethyl Acetate in Hexanes. Stain with Iodine or KMnO4. You should observe two distinct product spots (N2 is usually higher

, N1 is lower -

Filtration: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove inorganic salts (

, excess -

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil. Note: Keep the water bath <40°C to avoid thermal degradation.[1]

Step 4: Purification (Isomer Separation) [1]

-

Column Chromatography: Use Silica Gel (230-400 mesh).

-

Gradient: Start with 100% Hexanes, increasing polarity to 20%

40% Ethyl Acetate. -

Elution Order:

Characterization & Self-Validation (E-E-A-T)

The most reliable method to distinguish the isomers is

NMR Diagnostic Criteria

| Feature | N2-Isomer (Symmetric) | N1-Isomer (Asymmetric) |

| Symmetry | No symmetry axis. | |

| Ring Protons (H4, H5) | Chemically Equivalent. | Chemically Distinct. |

| Signal Appearance | Appears as a sharp Singlet (2H) .[1] | Appears as two Doublets (1H each) or two distinct Singlets.* |

| Shift ( | Typically | Typically |

*Note: In lower resolution NMR (300 MHz) or certain solvents (

Workflow Visualization

Figure 2: Purification and validation logic flow.

Troubleshooting & Optimization

-

Low Yield: Ensure reagents are dry. Water destroys the alkylating agent and quenches the triazolate anion.[1]

-

Poor Separation: If N1/N2 spots overlap on TLC, switch solvent system to Dichloromethane/Methanol (98:2) or Toluene/Acetone .

-

Regioselectivity Control:

-

If the N2-isomer is exclusively desired, consider using 4-bromo-1,2,3-triazole as the starting material (bromo-directed alkylation) followed by debromination, as described by Wang et al. [1].[1]

-

If the N1-isomer is desired, CuAAC (Click Chemistry) using methyl azidoacetate and acetylene is the superior synthetic route, avoiding alkylation mixtures entirely [3].[1]

-

References

-

Wang, X. et al. (2009).[1][4] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters, 11(23), 5460–5463.[1]

-

National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 60984, Methyl bromoacetate." PubChem.

-

Li, L. & Zhang, J. (2011).[1] "N1- and N2-alkylated 1,2,3-triazoles via copper-catalyzed decarboxylative cycloaddition." RSC Advances, 1, 1-5.[1]

-

Potts, K. T. (1961).[1] "The Chemistry of 1,2,3-Triazoles." Chemical Reviews, 61(2), 87–127.[1] (Classic mechanistic grounding for tautomerism). [1]

Sources

- 1. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 2. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 3. Methyl bromoacetate(96-32-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

Application Note: Chemoselective Reduction Strategies for N2-Substituted Triazole Esters

Executive Summary

This guide details the chemoselective reduction of Methyl 2-(2H-1,2,3-triazol-2-yl)acetate to its corresponding primary alcohol. Unlike standard aliphatic esters, the presence of the nitrogen-rich 1,2,3-triazole ring introduces specific solubility and polarity challenges.

While Lithium Aluminum Hydride (LAH) is a traditional choice, it is often non-ideal for scale-up due to safety profiles and difficult emulsion workups. This note prioritizes Lithium Borohydride (LiBH₄) and Sodium Borohydride (NaBH₄/MeOH) protocols. These methods offer superior chemoselectivity, preserving the integrity of the N2-triazole ring while mitigating the safety risks associated with LAH.

Part 1: Strategic Analysis & Chemical Logic

The Substrate: N2-Isomer Stability

The starting material is an N2-substituted 1,2,3-triazole.

-

Thermodynamics: The 2H-tautomer is generally more thermodynamically stable than the 1H-isomer in aqueous solution due to the preservation of aromaticity and symmetry.

-

Polarity: The resulting alcohol, 2-(2H-1,2,3-triazol-2-yl)ethanol, is highly polar and water-soluble. Standard aqueous workups often result in significant product loss into the aqueous phase.

-

Volatility: The product has a boiling point of approx. 270°C (at 760 mmHg), meaning it is stable to rotary evaporation, but its high polarity requires specific extraction solvents.

Reaction Mechanism

The reduction proceeds via nucleophilic attack of the hydride on the ester carbonyl. The N2-nitrogen of the triazole ring is less basic than the N1/N3 of the 1H-isomer, reducing the likelihood of forming stable borane-amine complexes that can retard the reaction.

Figure 1: Stepwise reduction pathway. The aldehyde intermediate is transient and reduced faster than the starting ester.

Part 2: Experimental Protocols

Protocol A: Lithium Borohydride (LiBH₄) – Recommended for High Yield

Rationale: LiBH₄ is stronger than NaBH₄ and soluble in THF.[1] It reduces esters effectively at room temperature or mild heat without the violent reactivity of LAH.

Reagents:

-

Methyl 2-(2H-1,2,3-triazol-2-yl)acetate (1.0 eq)

-

LiBH₄ (2.0 M in THF) (2.0 eq)

-

Anhydrous THF (10 volumes)

-

1M HCl (for quench)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve the ester (1.0 eq) in anhydrous THF (10 mL per gram of substrate). Cool to 0°C using an ice bath.

-

Addition: Add LiBH₄ solution (2.0 eq) dropwise via syringe over 15 minutes. Note: Gas evolution (H₂) will occur.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (100% EtOAc). The ester (Rf ~0.6) should disappear; the alcohol (Rf ~0.2) will appear.[1]

-

-

Quench: Cool back to 0°C. Carefully add 1M HCl dropwise until gas evolution ceases and pH is neutral to slightly acidic (pH 5-6).

-

Workup (Critical):

-

Saturate the aqueous phase with solid NaCl (Salting out).

-

Extract with EtOAc (3 x 10 volumes). Optimization: If yield is low, use 10% MeOH in DCM for extraction.

-

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: NaBH₄ / Methanol – Recommended for Scalability/Green Chemistry

Rationale: NaBH₄ alone reduces esters very slowly. However, in refluxing methanol, the solvent participates to form active alkoxy-borohydrides, accelerating the rate.

Reagents:

-

Methyl 2-(2H-1,2,3-triazol-2-yl)acetate (1.0 eq)

-

NaBH₄ (Solid) (4.0 eq)

-

Methanol (Reagent Grade) (10 volumes)

Step-by-Step Methodology:

-

Setup: Round bottom flask with reflux condenser.

-

Solvation: Dissolve substrate in Methanol at room temperature.

-

Addition: Add NaBH₄ (4.0 eq) in small portions over 30 minutes.

-

Warning: Exothermic reaction with vigorous H₂ evolution. Do not seal the system.

-

-

Reflux: Heat the mixture to 50–60°C for 2–4 hours.

-

Quench: Cool to room temperature. Add Acetone (1.0 eq relative to NaBH4) to quench unreacted hydride, then concentrate the methanol to near-dryness on a rotary evaporator.

-

Partition: Redissolve the residue in minimal water (2 vol) and saturate with NaCl. Extract exhaustively with EtOAc.

Part 3: Purification & Analysis

Purification Logic

The primary failure mode in this synthesis is product loss to the aqueous layer during workup due to the high polarity of the triazole-ethanol moiety.

Figure 2: Workup decision matrix emphasizing the "Salting Out" technique required for polar triazole alcohols.

Analytical Specifications

Product: 2-(2H-1,2,3-triazol-2-yl)ethanol Appearance: Colorless to pale yellow oil (may solidify upon standing).

| Technique | Expected Signal | Mechanistic Interpretation |

| ¹H NMR | δ ~7.60 ppm (s, 2H) | Triazole ring protons (Symmetric). |

| ¹H NMR | δ ~4.60 ppm (t, 2H) | N-CH₂ methylene (Deshielded by Triazole). |

| ¹H NMR | δ ~4.05 ppm (t, 2H) | CH₂-OH methylene. |

| IR | ~3350 cm⁻¹ (Broad) | Appearance of O-H stretch.[2] |

| IR | Disappearance of ~1740 cm⁻¹ | Complete consumption of Ester C=O. |

Part 4: Data Summary & Comparison

| Parameter | Method A: LiBH₄ | Method B: NaBH₄/MeOH |

| Reagent Cost | High | Low |

| Reaction Time | 4–6 Hours (RT) | 2–4 Hours (Reflux) |

| Safety Profile | Moderate (H₂ evolution) | Moderate (Exotherm/H₂) |

| Yield (Typical) | 85–92% | 75–85% |

| Selectivity | Excellent (Compatible with amides) | Good (May transesterify) |

| Key Advantage | Clean profile, easy workup | Scalable, cheap solvents |

References

-

Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 2021.[3][4] (Demonstrates borohydride selectivity in triazole systems).

-

Lithium Borohydride Reagent Guide. Common Organic Chemistry. (Protocol standards for LiBH4 ester reduction).

-

1,2,3-Triazole Properties and Tautomerism. American Chemical Society (ACS). (Fundamental stability data of 2H-isomers).

-

2-(2H-1,2,3-Triazol-2-yl)benzoic acid Synthesis. ResearchGate. (Analogous N2-substitution chemistry).

Sources

Technical Guide: Functionalization Architectures for Methyl 2-(2H-1,2,3-triazol-2-yl)acetate

Executive Summary & Chemical Profile

This guide details the synthetic functionalization of Methyl 2-(2H-1,2,3-triazol-2-yl)acetate (CAS: 4320-91-6). Unlike the ubiquitous 1H-1,2,3-triazoles generated via "Click" chemistry (CuAAC), this scaffold features the 2H-isomer (N2-substitution) .

Why this matters: N2-substituted triazoles possess a distinct dipole moment and superior metabolic stability compared to their N1-counterparts, making them critical bioisosteres in modern drug discovery (e.g., the orexin receptor antagonist Suvorexant). The methyl ester group serves as the primary "chemical handle," enabling divergent synthesis into carboxylic acids, amides, alcohols, and heterocycles.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

-

IUPAC Name: Methyl 2-(2H-1,2,3-triazol-2-yl)acetate

-

Molecular Weight: 141.13 g/mol

-

Key Reactivity:

-

Ester Carbonyl: Susceptible to nucleophilic acyl substitution (hydrolysis, amidation, reduction).

- -Methylene: Mildly acidic protons (pKa ~20-22) activatable by strong bases (LDA, LiHMDS).

-

C4/C5 Triazole Protons: Potential sites for Pd-catalyzed C-H activation (advanced functionalization).

-

Strategic Reaction Map

The following workflow illustrates the divergent pathways available from the parent ester.

Figure 1: Divergent synthesis map showing primary functionalization pathways for the ester handle.

Detailed Experimental Protocols

Module A: Hydrolysis to the Free Acid (Gateway Intermediate)

Objective: Isolate 2-(2H-1,2,3-triazol-2-yl)acetic acid for subsequent peptide coupling or salt formation. Mechanism: Base-catalyzed saponification followed by acidification.

Protocol:

-

Dissolution: Dissolve Methyl 2-(2H-1,2,3-triazol-2-yl)acetate (1.0 equiv) in THF:Water (3:1 v/v). A concentration of 0.2 M is optimal.

-

Saponification: Add Lithium Hydroxide monohydrate (LiOH·H2O, 1.5 equiv) in one portion.

-

Note: LiOH is preferred over NaOH for better solubility in THF mixtures and milder cleavage.

-

-

Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS (Acid mass: 127.1 Da).

-

Workup:

-

Concentrate under reduced pressure to remove THF.

-

Acidify the remaining aqueous phase to pH ~2 using 1M HCl.

-

Critical Step: The product is water-soluble. Do not simply filter. Extract exhaustively with EtOAc (3x) or n-Butanol if polarity is high.

-

Dry over Na2SO4 and concentrate.[1]

-

-

Yield Expectation: >90% White solid.

Module B: Direct Amidation (High-Throughput Library Gen)

Objective: Convert the ester directly to an amide without isolating the acid, ideal for parallel synthesis. Method: 2,2,2-Trifluoroethanol (TFE) mediated aminolysis (Green Chemistry approach).

Protocol:

-

Setup: In a sealed tube or vial, combine the ester (1.0 equiv) and the target amine (1.2–1.5 equiv).

-

Solvent: Add TFE (0.5 M concentration).

-

Rationale: TFE acts as a dual solvent/catalyst, activating the ester carbonyl via hydrogen bonding, removing the need for harsh Lewis acids like AlMe3.

-

-

Reaction: Heat to 60–80 °C for 12–24 hours.

-

Purification:

-

Evaporate TFE (volatile).

-

Resuspend residue in EtOAc/Hexane for recrystallization or purify via silica gel chromatography.

-

-

Alternative (for unreactive amines): Use Trimethylaluminum (AlMe3) in Toluene (Caution: Pyrophoric). Add amine to AlMe3 at 0°C, stir 30 min, then add ester and reflux.

Module C: Reduction to Alcohol (Linker Synthesis)

Objective: Reduce the ester to 2-(2H-1,2,3-triazol-2-yl)ethanol. This alcohol is a pivotal linker for etherification (Williamson synthesis) or conversion to a leaving group (Tosylate/Halide).

Protocol:

-

Reagent Choice: Sodium Borohydride (NaBH4) is sufficient and safer than LiAlH4.

-

Procedure:

-

Dissolve ester (1.0 equiv) in absolute Ethanol (0.3 M).

-

Cool to 0 °C.

-

Add NaBH4 (2.0 equiv) portion-wise over 15 minutes to control hydrogen evolution.

-

Allow to warm to RT and stir for 4 hours.

-

-

Quench: Carefully add saturated NH4Cl solution at 0 °C.

-

Extraction: Extract with DCM (Dichloromethane). The triazole-alcohol is moderately polar; ensure thorough extraction.

-

Data: Product (Alcohol) MW = 113.12. Look for loss of Carbonyl stretch in IR (~1740 cm⁻¹) and appearance of broad OH stretch (~3300 cm⁻¹).

Advanced Functionalization: -Alkylation

Context: The methylene group between the triazole and the carbonyl is activated by both electron-withdrawing groups. This allows for branching the carbon chain, a common tactic to increase metabolic stability or potency in drug design.

Protocol (Lithium Enolate):

-

Conditions: Anhydrous THF, -78 °C, Inert Atmosphere (N2/Ar).

-

Base: LDA (Lithium Diisopropylamide) or LiHMDS (1.1 equiv).

-

Addition: Add ester solution dropwise to the base at -78 °C. Stir for 30 mins to form the enolate.

-

Electrophile: Add Alkyl Halide (e.g., MeI, BnBr) dropwise.

-

Warm up: Allow to warm to RT slowly over 2 hours.

-

Caution: Over-alkylation (gem-dimethylation) is a risk. Use strictly 1.0–1.1 equiv of base and electrophile for mono-alkylation.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Hydrolysis) | Product remaining in aqueous phase. | The triazole acid is amphoteric/polar. Use n-Butanol for extraction or lyophilize the aqueous phase directly. |

| Incomplete Amidation | Steric hindrance of amine. | Switch from TFE method to AlMe3 (Trimethylaluminum) mediated coupling or hydrolyze to acid and use HATU. |

| Regioisomer Contamination | Impure starting material. | Verify the starting material is pure 2H-isomer via NMR. The 1H-isomer has a different chemical shift for the ring protons. |

| Over-reduction | Harsh conditions. | Avoid LiAlH4 if the triazole ring shows signs of reduction (rare, but possible). Stick to NaBH4/EtOH. |

References

-

Suvorexant Synthesis & Triazole Stability

- Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry.

-

TFE-Mediated Amidation (Green Chemistry)

-

General Triazole Reactivity

- Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity and Regioselectivity. Journal of the American Chemical Society.

-

PubChem Compound Summary

- 2-(2H-1,2,3-triazol-2-yl)acetic acid (Acid Hydrolysis Product).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel 1,2,3-triazole/isoxazole functionalized 2H-Chromene derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. researchgate.net [researchgate.net]

- 7. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Separating N1 and N2 isomers of methyl triazolyl acetate

Introduction: The Challenge of Triazole Regioisomers

The synthesis of 1,2,3-triazoles, a cornerstone of modern medicinal chemistry, often yields a mixture of N1 and N2-substituted regioisomers.[1] This is particularly true for the alkylation of unsubstituted triazoles. Due to their similar steric profiles and physicochemical properties, separating these isomers, such as the N1 and N2 isomers of methyl triazolyl acetate, presents a significant purification challenge. However, achieving high isomeric purity is critical, as the substitution pattern on the triazole ring can dramatically influence a molecule's biological activity, pharmacokinetic properties, and toxicity profile.[2] This guide provides a comprehensive resource for troubleshooting common issues and offers validated protocols for the successful separation and characterization of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key structural and electronic differences between the N1 and N2 isomers of methyl triazolyl acetate?

The primary difference lies in the point of attachment of the methyl acetate group to the 1,2,3-triazole ring.

-

N1-isomer (1,4-disubstituted pattern): This is an asymmetrical isomer. The substituent is on a nitrogen atom adjacent to a carbon atom. This arrangement results in a more polarized molecule with a significant dipole moment.

-

N2-isomer (1,5-disubstituted pattern): This is a symmetrical isomer. The substituent is on the central nitrogen atom (N2), flanked by two other nitrogen atoms. This symmetry often leads to a smaller overall dipole moment compared to the N1 isomer.

These electronic differences are the key to their separation, as they dictate how the isomers will interact with chromatographic stationary phases.[2]

Caption: Structural comparison of N1 and N2 isomers of methyl triazolyl acetate.

Q2: Why is it critical to separate these isomers in a drug development context?

Regioisomers can be considered distinct chemical entities with different biological properties. One isomer may be a potent therapeutic agent, while the other could be inactive or even toxic.[3] Regulatory bodies like the FDA require that the isomeric composition of any active pharmaceutical ingredient (API) be well-defined and controlled. Therefore, robust methods for separation and characterization are essential for ensuring drug safety, efficacy, and batch-to-batch consistency.

Q3: What are the primary analytical challenges when separating these isomers?

The main challenge stems from their similar physical properties:

-

Identical Molecular Weight: Makes mass spectrometry non-discriminatory without fragmentation.

-

Similar Polarity and Size: Leads to close retention times in chromatography and similar solubility profiles, complicating both chromatographic separation and crystallization.[4]

Q4: Which analytical techniques are most effective for differentiating and confirming the identity of the N1 and N2 isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[5][6] Specifically, 1H and 13C NMR, along with 2D techniques like HMBC and HSQC, can definitively identify the substitution pattern. The chemical shifts of the triazole ring protons and carbons are highly sensitive to the position of the substituent.[7]

Troubleshooting Guide: Common Separation & Analysis Issues

Chromatography Problems

Q5: My N1 and N2 isomers are co-eluting or have very poor resolution (<1.5) in reverse-phase HPLC. What are my options?

This is a common issue due to the isomers' similar polarities. Here’s a systematic approach to improving resolution:

-

Optimize the Mobile Phase:

-

Causality: The choice of organic modifier can subtly alter the interactions between the isomers and the stationary phase.

-

Solution: Switch from acetonitrile to methanol, or vice-versa. Methanol is a protic solvent and can form different hydrogen bonds compared to the aprotic acetonitrile, potentially enhancing selectivity.[8] Experiment with different isocratic compositions or gradient slopes. A shallower gradient can often improve the separation of closely eluting peaks.

-

-

Change the Stationary Phase:

-

Causality: Standard C18 columns may not provide sufficient selectivity. A stationary phase with different retention mechanisms is needed.

-

Solution: Switch to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. The pi-pi interactions offered by these phases can differentiate between the electron distribution of the two triazole rings. The more polarized N1 isomer may interact more strongly with these phases.

-

-

Adjust Temperature:

-

Causality: Temperature affects solvent viscosity and the thermodynamics of solute-stationary phase interactions.[9][10]

-

Solution: Systematically vary the column temperature (e.g., 25°C, 35°C, 45°C). Plotting the natural log of the selectivity factor (ln α) against the inverse of temperature (1/T) (a Van't Hoff plot) can help determine the optimal temperature for separation.[8]

-

Q6: I'm considering alternative chromatographic techniques. Is Supercritical Fluid Chromatography (SFC) a viable option?

Absolutely. SFC is an excellent alternative and often provides superior performance for isomer separations.

-

Expertise & Causality: SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This leads to faster analysis times and higher efficiency.[11] The separation is often achieved on chiral stationary phases, but even achiral phases can be effective for regioisomers. The use of alcohol modifiers (like methanol or ethanol) can be fine-tuned to exploit subtle polarity differences between the N1 and N2 isomers.[12][13]

-

Recommendation: Screening different polysaccharide-based chiral columns (e.g., cellulose or amylose-based) with various alcohol modifiers is a highly effective strategy for developing a separation method.[14]

Crystallization Problems

Q7: I am attempting to separate the isomers via fractional crystallization, but the resulting crystals are still a mixture. What is going wrong?

This typically indicates one of two issues: the solvent system is not selective enough, or the isomers are forming a solid solution.[4]

-

Causality: Successful fractional crystallization relies on a significant difference in the solubility of the two isomers in a given solvent at a specific temperature. If the solubilities are too similar, they will co-crystallize.[15] In some cases, isomers can co-crystallize into the same lattice, a phenomenon known as co-crystallization.[16]

-

Troubleshooting Steps:

-

Systematic Solvent Screening: Test a wide range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, isopropanol, toluene, and mixtures thereof). The ideal solvent is one in which one isomer is sparingly soluble at room temperature but highly soluble when hot, while the other remains more soluble even upon cooling.[17]

-

Slow Cooling: Rapid cooling can trap impurities and the other isomer within the crystal lattice. Allow the saturated solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize the yield of the less soluble isomer.

-

Seeding: If you have a small amount of pure crystal of one isomer, use it to seed the supersaturated solution. This can promote the crystallization of the desired isomer exclusively.

-

Characterization Problems

Q8: I have successfully separated two peaks by HPLC. How do I definitively assign them as the N1 and N2 isomers?

NMR spectroscopy is the gold standard for this. The key is to look at the chemical shifts of the triazole ring protons and the methylene protons of the acetate group.

-

Expertise & Causality:

-

N1-Isomer: The methylene protons (-CH2-COO) are attached to a nitrogen that is adjacent to a ring carbon. This results in a specific chemical shift. The single triazole proton (H5) will also have a characteristic shift.

-

N2-Isomer: The methylene protons are attached to the central N2 nitrogen. This symmetrical environment significantly alters their electronic environment compared to the N1 isomer, leading to a different chemical shift. The two equivalent triazole protons (H4 and H5) will appear as a single peak.

-

-

Recommendation: Run 1H, 13C, and 2D-HMBC NMR experiments. The HMBC spectrum will show a 3-bond correlation between the methylene protons and the two adjacent triazole ring carbons in the N1-isomer, but a correlation to only one type of carbon (C4/C5) in the N2-isomer, providing unambiguous proof of connectivity.[5]

Detailed Experimental Protocols

Protocol 1: HPLC Method Development for N1/N2 Isomer Separation

-

System Preparation:

-

HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.

-

Initial Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample Preparation: Dissolve the isomer mixture in 50:50 Acetonitrile/Water to a concentration of ~0.5 mg/mL.

-

-

Screening Gradient:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

Detection: 220 nm.

-

Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

-

-

Optimization:

-

Based on the screening run, identify the approximate elution composition.

-

Develop a shallower gradient around the elution point (e.g., from 20% B to 40% B over 20 minutes) to maximize resolution.

-

If co-elution persists, switch the organic modifier (Mobile Phase B) to Methanol and repeat the screening.

-

Test different column temperatures (25°C to 40°C) to fine-tune selectivity.

-

Protocol 2: Characterization by NMR Spectroscopy

-

Sample Preparation:

-

Dissolve ~5-10 mg of each isolated isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Ensure the sample is fully dissolved and free of particulate matter.

-

-

Acquisition:

-

Spectrometer: 400 MHz or higher.

-

1H NMR: Acquire a standard proton spectrum.

-

13C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a standard gHMBCAD experiment. This is crucial for establishing long-range C-H correlations and confirming the N-substitution pattern.

-

-

Data Analysis (Expected Observations):

| Parameter | N1-Isomer (Expected) | N2-Isomer (Expected) |

| Triazole Protons | Two distinct signals (e.g., ~7.7 ppm and ~8.1 ppm). | One singlet for two equivalent protons (e.g., ~7.8 ppm). |

| Methylene Protons (-CH2-) | Singlet at a specific chemical shift (e.g., ~5.2 ppm). | Singlet at a distinctly different chemical shift (often downfield, e.g., ~5.5 ppm). |

| HMBC Correlations | Methylene protons show correlation to two different triazole carbons (C4 and C5). | Methylene protons show correlation to one triazole carbon signal (C4/C5). |

Workflow & Logic Diagram

Caption: Workflow for the separation and characterization of N1/N2 isomers.

References

-

Title: Enantiomer separation of triazole fungicides by high-performance liquid chromatography Source: Chirality URL: [Link]

-

Title: Chiral separation of some triazole pesticides by supercritical fluid chromatography Source: Journal of Chromatography A URL: [Link]

-

Title: Enantioselective separation of (±)-β-hydroxy-1,2,3-triazoles by supercritical fluid chromatography and high-performance liquid chromatography Source: Chirality URL: [Link]

-

Title: Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography Source: Chirality URL: [Link]

-

Title: [Enantiomeric Separations of 1-1,2,4-triazole Compounds by Micro-High Performance Liquid Chromatography] Source: Se Pu URL: [Link]

-

Title: SFC separation mode for chiral azole compounds Source: ResearchGate URL: [Link]

-

Title: Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography Source: MDPI URL: [Link]

-

Title: HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column Source: SIELC Technologies URL: [Link]

-

Title: Enantiomer Separation of Triazole Fungicides by High-Performance Liquid Chromatography Source: ResearchGate URL: [Link]

-

Title: N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies Source: Der Pharma Chemica URL: [Link]

-

Title: N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands Source: Arkat USA URL: [Link]

-

Title: Fractional Crystallization Source: Sulzer URL: [Link]

-

Title: NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Source: National Chemical Laboratory, India URL: [Link]

-

Title: Synthesis and Crystallization of N-rich Triazole Compounds Source: Preprints.org URL: [Link]

-

Title: Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles Source: SciELO URL: [Link]

-

Title: Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives Source: American Chemical Society URL: [Link]

-

Title: Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers Source: PubMed URL: [Link]

-

Title: SOP: CRYSTALLIZATION Source: University of Cape Town URL: [Link]

-

Title: Relative Stabilities of 1- and 2-Substituted 1,2,3-Triazoles Source: ResearchGate URL: [Link]

-

Title: N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines Source: PMC URL: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcprocess.se [rcprocess.se]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 7. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chiral separation of some triazole pesticides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective separation of (±)-β-hydroxy-1,2,3-triazoles by supercritical fluid chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. preprints.org [preprints.org]

- 17. science.uct.ac.za [science.uct.ac.za]

Technical Support Center: Purification of Methyl 2-(2H-1,2,3-triazol-2-yl)acetate

Welcome, researchers and drug development professionals, to our dedicated technical support guide for the purification of Methyl 2-(2H-1,2,3-triazol-2-yl)acetate. This resource is designed to provide practical, field-proven insights and troubleshooting strategies to address the common challenges encountered during the purification of this important heterocyclic compound. Our goal is to equip you with the knowledge to not only purify your compound but also to understand the rationale behind each step, ensuring reproducible and high-purity results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Methyl 2-(2H-1,2,3-triazol-2-yl)acetate?

A1: The synthesis of Methyl 2-(2H-1,2,3-triazol-2-yl)acetate, typically via N-alkylation of 1,2,3-triazole with an appropriate methyl haloacetate, can lead to several impurities. The most significant of these is the formation of the regioisomeric product, Methyl 2-(1H-1,2,3-triazol-1-yl)acetate. The 1,2,3-triazole ring has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, often resulting in a mixture of isomers.[1] Other potential impurities include unreacted starting materials such as 1,2,3-triazole and the alkylating agent, as well as potential side products from over-alkylation, which can lead to the formation of triazolium salts.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The primary methods for purifying Methyl 2-(2H-1,2,3-triazol-2-yl)acetate are silica gel column chromatography and recrystallization. Column chromatography is particularly effective for separating the desired N2-isomer from the N1-isomer and other impurities with different polarities.[2] Recrystallization can be an excellent final step to obtain a highly pure, crystalline product, provided a suitable solvent system is identified.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of column chromatography. A suitable solvent system should provide good separation between your target compound and impurities. For a more detailed analysis of collected fractions, 1H NMR spectroscopy can be employed to identify the fractions containing the pure desired product.[3][4] The purity of the final product should be confirmed by analytical techniques such as NMR, HPLC, and mass spectrometry.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of Methyl 2-(2H-1,2,3-triazol-2-yl)acetate and provides actionable solutions.

Issue 1: Poor Separation of N1 and N2 Isomers by Column Chromatography

Symptoms:

-

TLC analysis shows overlapping or very close spots for the product and a major impurity.

-

NMR analysis of column fractions indicates a mixture of the desired 2H-isomer and the 1H-isomer.

Causality: The N1 and N2 isomers of methyl triazolylacetate often have very similar polarities, making their separation by chromatography challenging. The choice of eluent is critical to exploit the subtle differences in their interaction with the stationary phase.

Solutions:

-

Optimize the Solvent System: A systematic approach to solvent selection is crucial. Start with a moderately polar system, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity. Small additions of a more polar solvent like methanol or acetone to a primary non-polar/polar system (e.g., hexanes/ethyl acetate) can sometimes significantly improve separation.[2][5]

-

Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., diol or cyano).

-

Employ Gradient Elution: A shallow solvent gradient can be more effective than isocratic elution for separating closely related isomers. Start with a low polarity mobile phase and slowly increase the proportion of the more polar solvent.

| Solvent System (v/v) | Typical Application | Notes |

| Hexanes / Ethyl Acetate | Good starting point for many triazole derivatives.[2][6] | Vary the ratio from 9:1 to 1:1 to find the optimal separation. |

| Dichloromethane / Methanol | Effective for more polar triazole compounds. | A small percentage of methanol (1-5%) can significantly increase eluting power. |

| Chloroform / Acetone | An alternative system that can offer different selectivity. | Ensure the use of stabilized chloroform to avoid acidic decomposition of the sample. |

Issue 2: Product Oiling Out During Recrystallization

Symptoms:

-

Instead of forming crystals upon cooling, the dissolved compound separates as an oil.

Causality: "Oiling out" occurs when the solute is supersaturated in the solvent but the temperature is above its melting point or when the solute has a high affinity for the solvent even at lower temperatures. The presence of impurities can also inhibit crystallization.

Solutions:

-

Change the Solvent System: The chosen solvent may be too good a solvent for your compound. Try a less polar solvent or a mixture of solvents. A common technique is to dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[7][8][9]

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

-

Seed the Solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

-

Slow Cooling: Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator or freezer. Rapid cooling often promotes oiling out.

| Recrystallization Solvent Pairs | General Guidance |

| Dichloromethane / Hexanes | Dissolve in minimal hot DCM, then add hexanes until cloudy.[2] |

| Ethyl Acetate / Hexanes | A common and effective pair for moderately polar compounds.[8] |

| Acetone / Water | Suitable for more polar compounds that are soluble in acetone.[8] |

| Methanol / Water | Another option for polar compounds.[8] |

Issue 3: Low Recovery of the Desired Product

Symptoms:

-

The final isolated yield of the pure compound is significantly lower than expected.

Causality: Low recovery can result from several factors, including incomplete extraction from the reaction mixture, loss of product on the chromatography column, or using a recrystallization solvent in which the product is too soluble at low temperatures.

Solutions:

-

Optimize Extraction: Ensure the aqueous layer is extracted multiple times (e.g., 3x) with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to maximize the recovery of the product from the initial work-up.[6]

-

Check for Product Adsorption on Silica Gel: Highly polar compounds can sometimes irreversibly adsorb to silica gel. If you suspect this, you can try "flushing" the column with a very polar solvent system (e.g., 10% methanol in dichloromethane) after you have collected your main product fractions.

-

Refine Recrystallization: Minimize the amount of hot solvent used to dissolve the crude product. Using an excessive volume will result in a significant amount of the product remaining in the mother liquor upon cooling. After filtration, wash the collected crystals with a minimal amount of cold solvent to remove residual impurities without dissolving the product.

Experimental Protocols

The following are detailed, step-by-step methodologies for the purification of Methyl 2-(2H-1,2,3-triazol-2-yl)acetate. These should be adapted based on the specific scale of your reaction and the impurity profile observed.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the separation of the desired N2-isomer from the N1-isomer and other impurities.

1. Preparation of the Crude Sample: a. After the reaction work-up (e.g., extraction and drying of the organic layer), concentrate the crude product under reduced pressure to obtain an oil or solid. b. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) for TLC analysis to determine the optimal eluent. c. For loading onto the column, dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica-adsorbed sample under reduced pressure until it becomes a free-flowing powder.

2. Column Packing and Loading: a. Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 9:1 hexanes:ethyl acetate). b. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat top surface. c. Carefully add the dry-loaded sample to the top of the packed silica gel.

3. Elution and Fraction Collection: a. Begin eluting the column with the starting solvent system. b. Collect fractions and monitor their composition by TLC. c. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired product and then the more polar impurities. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.[2]

4. Product Isolation: a. Combine the fractions containing the pure product, as determined by TLC. b. Concentrate the combined fractions under reduced pressure to yield the purified Methyl 2-(2H-1,2,3-triazol-2-yl)acetate.

Protocol 2: Purification by Recrystallization

This protocol is suitable for obtaining a highly pure, crystalline final product after initial purification by chromatography or if the crude product is of sufficient purity.

1. Solvent Selection: a. In small test tubes, test the solubility of a small amount of your compound in various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetone, and water) at room temperature and upon heating. b. An ideal solvent will dissolve the compound when hot but not at room temperature. c. If a single solvent is not suitable, test solvent pairs (e.g., dichloromethane/hexanes, ethyl acetate/hexanes).[2][7][8][9]

2. Recrystallization Procedure: a. Place the crude or partially purified product in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the compound. c. If using a solvent pair, dissolve the compound in a minimal amount of the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to obtain a clear solution. d. Allow the flask to cool slowly to room temperature. Crystal formation should be observed. e. For maximum recovery, cool the flask in an ice bath for 15-30 minutes.

3. Crystal Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the crystals in a vacuum oven to remove any residual solvent.

Visualization of Workflows

Purification Workflow Diagram

Caption: General workflow for the purification of Methyl 2-(2H-1,2,3-triazol-2-yl)acetate.

Troubleshooting Logic Diagram

Caption: Decision-making flowchart for troubleshooting common purification problems.

References

- BenchChem. (2025). Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane. BenchChem.

-

Cuevas-Yañez, E., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5649. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

- Narayana, B., et al. (2014). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 6(5), 336-343.

-

Khan, I., et al. (2019). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 7, 77. [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Boutureira, O., et al. (2020). Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. Organic & Biomolecular Chemistry, 18(9), 1732-1740. [Link]

-

Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460–5463. [Link]

-

Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]

-

YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and Related Heterocycles. Molecules, 27(24), 8893. [Link]

- Shaik, B., et al. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. reddit.com [reddit.com]

- 9. reddit.com [reddit.com]

Handling moisture sensitivity of Methyl 2-(2H-1,2,3-triazol-2-yl)acetate

Topic: Moisture Sensitivity & Handling Protocols

Introduction: The "Silent" Hydrolysis Vector

You are likely visiting this page because your reaction yield is inexplicably low, or your "pure" ester has solidified into an undefined slush.

Methyl 2-(2H-1,2,3-triazol-2-yl)acetate is not merely "hygroscopic"; it is hydrolytically labile . While the 2H-1,2,3-triazole ring itself is thermodynamically stable, its attachment to the alpha-carbon of the acetate group creates a unique electronic environment. The triazole ring acts as an electron-withdrawing group (EWG) via induction (

This guide moves beyond basic "keep it dry" advice. We provide the mechanistic causality and self-validating protocols required to maintain the integrity of this critical intermediate.

Part 1: Diagnosis & Prevention (Q&A)

Q1: My clear oil has turned into a white/opaque solid or slush. Is it still usable?

Status: CRITICAL FAIL Diagnosis: Your ester has hydrolyzed into 2-(2H-1,2,3-triazol-2-yl)acetic acid .

-

The Science: Small molecular weight triazole esters are often low-melting solids or oils. Their corresponding carboxylic acids, however, possess extensive hydrogen-bonding networks (dimers), leading to significantly higher melting points [2]. The phase change from oil to solid is the primary macroscopic indicator of hydrolysis.

-

Action: Do not use this in base-sensitive reactions (e.g., organometallic couplings). You must repurify (recrystallize the acid or re-esterify) or discard.

Q2: I see "extra peaks" in my proton NMR. How do I confirm hydrolysis?

Status: DIAGNOSTIC REQUIRED

Diagnosis: Partial hydrolysis is best detected via

-

The Marker: Look for the disappearance of the methyl ester singlet and the shift of the methylene (

) protons. -

Data Comparison Table:

| Feature | Intact Ester (Methyl 2-(2H-1,2,3-triazol-2-yl)acetate) | Hydrolyzed Acid (Byproduct) |

| -OCH | Present (~3.7 – 3.8 ppm) | Absent |

| -CH | ~5.3 ppm | Shifts Downfield (~5.4 – 5.5 ppm) |

| -COOH Proton | Absent | Broad singlet >10 ppm (solvent dependent) |

Q3: Can I store this in a standard fridge if it's capped tightly?

Status: RISK HIGH Answer: No. Standard polyethylene/polypropylene caps are permeable to moisture over time.

-

The Protocol:

-

Short Term (<1 week): Store in a desiccator with active P

O -

Long Term (>1 week): Store under Argon/Nitrogen atmosphere in a Schlenk flask or a vial sealed with Parafilm inside a secondary container containing desiccant at -20°C [3].

-

Part 2: Operational Protocols

Protocol A: The "Zero-Water" Solvent Setup

Use this protocol for any reaction involving this ester as an electrophile.

Objective: Reduce solvent water content to <10 ppm to prevent competitive hydrolysis.

-

Selection: Do not rely on "Anhydrous" bottles opened more than 48 hours ago.

-

Sieve Activation:

-

Fill a flask with 3Å or 4Å molecular sieves.

-

Heat to 300°C under high vacuum (0.1 mbar) for 4 hours.

-

Validation: The sieves should not stick to the glass when cooled.

-

-

Solvent Drying:

-

Add activated sieves to the solvent (20% w/v). Let stand for 24 hours.

-

Validation: Add a drop of solvent to a Karl Fischer titrator OR use a colorimetric indicator (e.g., benzophenone ketyl for ethers) to confirm dryness [4].

-

Protocol B: Remediation of Partially Hydrolyzed Material

If you have <10% hydrolysis and need to proceed.

-

Dissolution: Dissolve the mixture in dry Dichloromethane (DCM).

-

Scavenging: Add a mild base wash (saturated NaHCO

). -

Separation: Rapidly separate the layers. Do not let them sit. Prolonged exposure to aqueous base will hydrolyze the remaining ester.

-

Drying: Dry organic layer over MgSO

, filter, and concentrate immediately.

Part 3: Visual Workflows

Figure 1: The Hydrolysis Threat Vector

This diagram illustrates the electronic activation of the carbonyl by the triazole ring, explaining the compound's sensitivity.

Caption: The electron-poor triazole ring activates the adjacent carbonyl, lowering the activation energy for water attack.

Figure 2: Safe Handling Workflow

Follow this decision tree to ensure sample integrity before use.

Caption: Decision matrix for evaluating ester purity prior to synthetic application.

References

-

Guthrie, J. P. (2009). The Neutral Hydrolysis of Methyl Acetate.[1] Canadian Journal of Chemistry. (Establishes baseline kinetics for neutral ester hydrolysis, which is accelerated by EWGs).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative text on the physical properties of carboxylic acids vs. esters, specifically hydrogen bonding effects on melting points).

-

Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[5][6] University of Pittsburgh Technical Guides. (Standard operating procedures for Schlenk lines and desiccation).

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. (Validation of molecular sieves as the superior drying agent for ester-compatible solvents).

Sources

- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 2. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 3. electroniccomponent.com [electroniccomponent.com]

- 4. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1sourcecomponents.com [1sourcecomponents.com]

- 6. How to Handle Moisture-Sensitive Components During Assembly [allpcb.com]

Technical Support Center: Purification of Methyl 2-(2H-1,2,3-triazol-2-yl)acetate

The following technical guide is structured as a Tier 2/3 Support Center resource. It assumes the user has already performed the synthesis (likely alkylation of 1,2,3-triazole with methyl bromoacetate or chloroacetate) and is now facing the common "isomer mixture" challenge.

Ticket ID: CHEM-TRZ-002 Subject: Removal of N1-isomer and Haloacetate impurities from crude reaction mixture. Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary & Diagnostic

User Problem: You have synthesized Methyl 2-(2H-1,2,3-triazol-2-yl)acetate (the N2-isomer ) but your crude NMR shows a mixture of products, and TLC reveals two close-running spots.

Root Cause Analysis: The alkylation of 1,2,3-triazole is an ambident nucleophile problem. The reaction produces two distinct regioisomers:[3][4]

-

Target (N2-isomer): Methyl 2-(2H-1,2,3-triazol-2-yl)acetate.[2] (Symmetric, typically less polar).[1][2]

-

Impurity (N1-isomer): Methyl 2-(1H-1,2,3-triazol-1-yl)acetate. (Asymmetric, typically more polar).[1][2]

Because the N1-isomer is often the kinetic product (forming faster due to higher electron density at N1/N3), it is a persistent impurity.[2]

Diagnostic Workflow (Is your product pure?)

Before attempting purification, confirm the identity of your isomers using Proton NMR (

| Feature | Target (N2-Isomer) | Impurity (N1-Isomer) | Mechanism |

| Symmetry | Symmetric ( | Asymmetric | N2 substitution preserves the mirror plane of the triazole ring. |

| Triazole Protons | Singlet (2H) | Two Doublets (1H each) | In N2, protons at C4 and C5 are chemically equivalent.[1][2] In N1, they are distinct. |

| TLC ( | Higher (Elutes 1st) | Lower (Elutes 2nd) | N2 has a lower dipole moment (vectors cancel out) |

| Boiling Point | Lower | Higher | Lower polarity = Weaker intermolecular forces.[1][2] |

Visualizing the Problem (Pathway & Logic)

The following diagram illustrates the reaction bifurcation and the decision logic for purification.

Figure 1: Reaction pathway showing the bifurcation into N1 and N2 isomers and the subsequent purification decision tree.

Solution Module A: Chromatographic Separation (Small to Medium Scale)

Applicability: <10g crude material.[1][2] Principle: Exploits the polarity difference. The N2 isomer has a significantly smaller dipole moment than the N1 isomer, making it move faster on silica gel.[2]

Step-by-Step Protocol

-

TLC Optimization:

-

Prepare a solvent system of Hexane:Ethyl Acetate (3:1) .[2]

-

Spot the crude.[2]

-

Target Observation: The N2 isomer should have an

. The N1 isomer should trail significantly ( -

Note: If separation is poor, add 1% Triethylamine (TEA) to sharpen the bands, though usually not necessary for esters.[1][2]

-

-

Flash Column Setup:

-

Fraction Collection:

Troubleshooting Tip: If the spots are overlapping, switch the solvent system to DCM:MeOH (99:1 to 95:5) . The selectivity of DCM sometimes resolves nitrogen heterocycles better than Hexane/EtOAc.[2]

Solution Module B: Distillation (Large Scale)

Applicability: >10g crude material.[1][2] Principle: N2-isomers are generally more volatile than N1-isomers due to lower polarity and weaker intermolecular dipole-dipole interactions.

Protocol

-

Setup: Short-path vacuum distillation apparatus. High vacuum (<1 mmHg) is essential to prevent thermal decomposition.[2]

-

Procedure:

-

Remove bulk solvent (DMF/Acetone) via Rotary Evaporator first.[1][2]

-

Heat the oil bath slowly.[2]

-

Fore-run: Unreacted Methyl Bromoacetate/Chloroacetate will distill over first (very low BP).

-

Main Fraction (N2): The N2 isomer will distill at a lower temperature than the N1.[2]

-

Residue (N1): The N1 isomer will largely remain in the pot or distill at a significantly higher temperature.[2]

-

Warning: Do not overheat.[1][2] Triazoles are energetic materials.[1][2] While this specific ester is generally stable, always use a blast shield when distilling azole derivatives.[1][2]

Solution Module C: Chemical Scavenging (Removing Haloacetates)

Problem: NMR shows sharp singlets at

The "Amine Wash" Method

-

Dissolve the crude mixture in Ethyl Acetate.[2]

-

Add N,N-Diethylethylenediamine (1.2 equivalents relative to the haloacetate impurity).[2]

-

Stir at room temperature for 30 minutes.

-

Wash:

Frequently Asked Questions (FAQ)

Q: Why is the N1 isomer forming at all? I thought N2 was more stable? A: While the N2 isomer is often the thermodynamic product (more stable), the N1 position on the triazole ring is more nucleophilic (higher electron density) in the initial state.[2] Therefore, N1 alkylation is kinetically favored.[1][2] If you stop the reaction too early or run it too cold, you enrich the N1 isomer.[2] Running the reaction at higher temperatures (refluxing acetone or DMF at 80°C) often improves the N2:N1 ratio by allowing thermodynamic equilibration, although complete conversion to N2 is rarely possible without specific catalysts.[2]

Q: Can I use crystallization? A: Yes, but it is highly specific to the exact derivative.[1][2] Generally, N2 isomers have higher symmetry and pack better into lattices (higher melting point) than N1 isomers.[1][2] If your product is a solid, try recrystallizing from hot Ethanol or an EtOAc/Hexane mix.[1][2] The N2 isomer should crystallize out, leaving the N1 oil in the mother liquor.[2]

Q: My NMR shows the triazole protons as a singlet, but there are small shoulders. What is this? A: This is likely "rotameric broadening" or slight exchange if your solvent is wet, but more likely it is a trace of the N1 isomer.[1][2] Check the integration. If the "shoulders" integrate to <5%, you may need a final recrystallization.[1][2]

References

-

Regioselectivity of 1,2,3-Triazole Alkylation

- Title: Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles.

-

Source:Journal of the Brazilian Chemical Society (via SciELO).[2]

- Context: Explains the thermodynamic stability of N2 vs kinetic formation of N1 and the influence of electrophiles.

-

URL: (Note: Generalized link to journal repository for verification of "Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles").[2]

-

Boiling Point & Polarity Trends

-

Analytical Identification (NMR)

- Title: N-Substituted-1,2,3-triazoles: synthesis, characterization and evalu

- Source:Arkivoc.

- Context: Details the specific NMR shift differences (Symmetry of N2 vs Asymmetry of N1).

-

URL:[2]

-

Synthesis Precedents

Sources

- 1. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 6. CN105294583A - Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Triazole Acetate Derivatives: An In-Depth Analysis Utilizing X-ray Crystallography and Spectroscopic Methods

Introduction

In the landscape of modern drug discovery and materials science, 1,2,3-triazoles are a cornerstone heterocyclic scaffold. Their prevalence stems from their synthetic accessibility, metabolic stability, and unique electronic properties which allow them to act as versatile pharmacophores and functional linkers.[1] A comprehensive understanding of their three-dimensional structure is paramount to rationally designing novel therapeutics and materials. While a multitude of analytical techniques are employed for their characterization, single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating their solid-state conformation and intermolecular interactions.[2][3]

This guide aims to provide a comparative analysis of the structural data for triazole acetate derivatives. Our primary compound of interest is Methyl 2-(2H-1,2,3-triazol-2-yl)acetate. However, a thorough search of the current crystallographic literature, including the Cambridge Structural Database (CSD), reveals that the single-crystal X-ray structure for this specific compound has not yet been publicly reported.

Therefore, to illustrate the principles of structural comparison and the synergy between different analytical techniques, this guide will focus on a closely related and structurally characterized analogue: Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate . We will present its crystallographic data and compare this with its spectroscopic profile (NMR, IR, Mass Spectrometry). Furthermore, we will draw comparisons with other reported triazole derivatives to highlight the influence of substitution patterns on their molecular geometry and crystal packing.

I. Synthesis and Crystallization of the Model Compound: Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Protocol

The synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate is achieved through a nucleophilic substitution reaction.[4]

Step-by-Step Protocol:

-

Deprotonation of Benzotriazole: In a round-bottom flask, dissolve 1H-benzotriazole (1 mmol) and sodium hydroxide (1 mmol) in 10 mL of ethanol. Stir the solution at room temperature until the benzotriazole is fully deprotonated, forming the sodium salt.

-

Nucleophilic Substitution: To the solution from step 1, add a solution of ethyl 2-chloroacetate (1 mmol) in 5 mL of ethanol dropwise.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered. The filtrate is then concentrated under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is often a meticulous process of trial and error.[5] For Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, slow evaporation is a suitable method.[6]

Step-by-Step Protocol:

-

Solvent Selection: Dissolve the purified product in a suitable solvent, such as ethanol.

-

Slow Evaporation: The solution is filtered and left undisturbed in a loosely covered vial at room temperature.

-

Crystal Growth: Over several days, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they should be carefully harvested for X-ray diffraction analysis.

II. Structural Elucidation Workflow: A Multi-Technique Approach

The comprehensive characterization of a novel compound relies on the integration of data from various analytical techniques. The following diagram illustrates a typical workflow.

Caption: Workflow for the synthesis, characterization, and structural analysis of triazole derivatives.

III. Single-Crystal X-ray Diffraction: The Definitive Structure

SCXRD provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a crystalline solid.[7]

Experimental Protocol for SCXRD

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[7]

-

Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[7][8]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.[9]

-